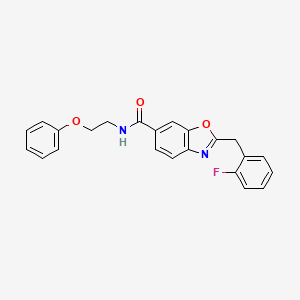![molecular formula C19H19ClFN3O3 B4931321 4-[(2H-13-BENZODIOXOL-5-YL)METHYL]-N-(4-CHLORO-2-FLUOROPHENYL)PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4931321.png)
4-[(2H-13-BENZODIOXOL-5-YL)METHYL]-N-(4-CHLORO-2-FLUOROPHENYL)PIPERAZINE-1-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2H-13-Benzodioxol-5-yl)methyl]-N-(4-chloro-2-fluorophenyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxole ring, a piperazine ring, and a carboxamide group, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2H-13-Benzodioxol-5-yl)methyl]-N-(4-chloro-2-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the piperazine moiety, and the final coupling with the carboxamide group. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, as well as various protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2H-13-Benzodioxol-5-yl)methyl]-N-(4-chloro-2-fluorophenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole ring can yield quinones, while reduction of a nitro group can produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
4-[(2H-13-Benzodioxol-5-yl)methyl]-N-(4-chloro-2-fluorophenyl)piperazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(2H-13-Benzodioxol-5-yl)methyl]-N-(4-chloro-2-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzodioxol-5-yl-indoles: These compounds share the benzodioxole ring and have been studied for their anticancer properties.
Pinacol Boronic Esters: These esters are valuable in organic synthesis and share some structural similarities.
Uniqueness
4-[(2H-13-Benzodioxol-5-yl)methyl]-N-(4-chloro-2-fluorophenyl)piperazine-1-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chloro-2-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O3/c20-14-2-3-16(15(21)10-14)22-19(25)24-7-5-23(6-8-24)11-13-1-4-17-18(9-13)27-12-26-17/h1-4,9-10H,5-8,11-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPMUYCBZOREHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)NC4=C(C=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 3-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B4931244.png)

![2-[[2-(4-Chlorophenyl)quinazolin-4-yl]amino]-4-methylphenol;hydrochloride](/img/structure/B4931257.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4931263.png)
![4-(2-methyl-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B4931281.png)
![2-fluoro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B4931282.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4931292.png)


![1,4-Dichloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B4931328.png)
![5-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B4931331.png)
![2-[(4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4931337.png)

![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4931348.png)
